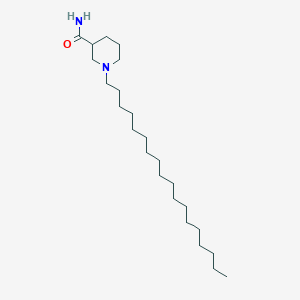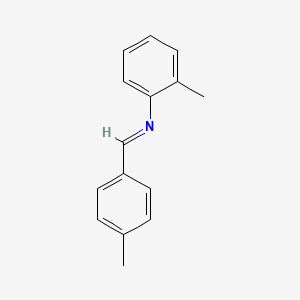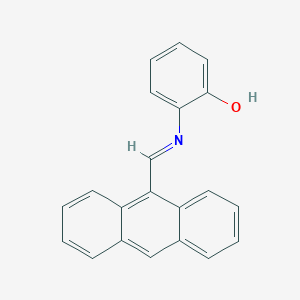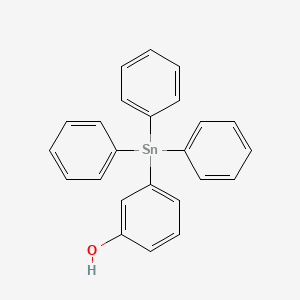
Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harnstoff, N’-(2,5-Dimethylphenyl)-N,N-bis(2-methylpropyl)- ist eine synthetische organische Verbindung, die zur Klasse der Harnstoffe gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Harnstoff-Funktionsgruppe aus, die an eine 2,5-Dimethylphenylgruppe und zwei 2-Methylpropylgruppen gebunden ist. Harnstoffe sind bekannt für ihre breite Palette an Anwendungen in verschiedenen Bereichen, darunter Landwirtschaft, Medizin und industrielle Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Harnstoff, N’-(2,5-Dimethylphenyl)-N,N-bis(2-methylpropyl)- beinhaltet typischerweise die Reaktion von 2,5-Dimethylphenylisocyanat mit 2-Methylpropylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, in der Regel in Gegenwart eines Lösungsmittels wie Dichlormethan oder Toluol. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung durch den Einsatz von kontinuierlichen Strömungsreaktoren skaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, wie Temperatur, Druck und Durchflussraten der Reaktanten, wodurch hohe Ausbeuten und Reinheit des Endprodukts sichergestellt werden. Der Einsatz automatisierter Systeme minimiert auch menschliche Fehler und erhöht die Produktionseffizienz.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Harnstoff, N’-(2,5-Dimethylphenyl)-N,N-bis(2-methylpropyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Harnstoffderivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Aminen-Derivaten führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Harnstoffgruppe durch andere funktionelle Gruppen ersetzt wird, abhängig von den verwendeten Reagenzien.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Natriumborhydrid in Methanol.
Substitution: Verschiedene Nucleophile wie Amine, Alkohole oder Thiole unter basischen oder sauren Bedingungen.
Hauptsächlich gebildete Produkte
Oxidation: Harnstoffderivate mit oxidierten funktionellen Gruppen.
Reduktion: Amin-Derivate.
Substitution: Verbindungen mit neuen funktionellen Gruppen, die die Harnstoffgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
Harnstoff, N’-(2,5-Dimethylphenyl)-N,N-bis(2-methylpropyl)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Harnstoffderivate verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.
Medizin: Für seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere als Gerüst für die Entwicklung neuer Therapeutika, untersucht.
Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen industriellen Chemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Harnstoff, N’-(2,5-Dimethylphenyl)-N,N-bis(2-methylpropyl)- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit diesen Zielstrukturen bilden, was zu Veränderungen ihrer Aktivität oder Funktion führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Harnstoff, N’-(2,4-Dimethylphenyl)-N,N-bis(2-methylpropyl)-
- Harnstoff, N’-(3,5-Dimethylphenyl)-N,N-bis(2-methylpropyl)-
- Harnstoff, N’-(2,6-Dimethylphenyl)-N,N-bis(2-methylpropyl)-
Einzigartigkeit
Harnstoff, N’-(2,5-Dimethylphenyl)-N,N-bis(2-methylpropyl)- ist aufgrund der spezifischen Positionierung der Dimethylgruppen am Phenylring einzigartig. Dieses strukturelle Merkmal kann die Reaktivität, biologische Aktivität und physikalischen Eigenschaften der Verbindung beeinflussen, wodurch sie sich von anderen ähnlichen Harnstoffderivaten unterscheidet.
Eigenschaften
CAS-Nummer |
86781-56-8 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-(2,5-dimethylphenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-12(2)10-19(11-13(3)4)17(20)18-16-9-14(5)7-8-15(16)6/h7-9,12-13H,10-11H2,1-6H3,(H,18,20) |
InChI-Schlüssel |
JVCQJHDEQCCTKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
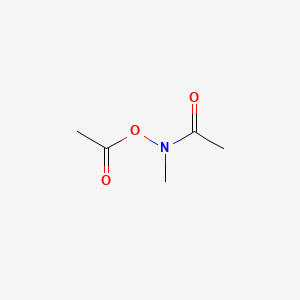


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
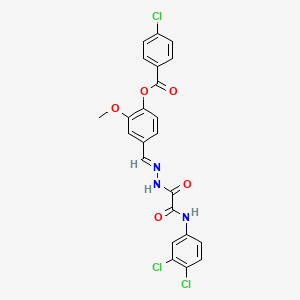
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)


